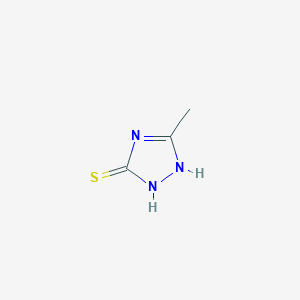

5-methyl-4H-1,2,4-triazole-3-thiol

Overview

Description

5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 5-methyl group indicates a methyl substituent at the fifth position of the ring, and the thiol group (-SH) at the third position suggests potential for further chemical modifications and biological activity.

Synthesis Analysis

The synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol derivatives is an area of interest due to their potential pharmaceutical applications. The basic nucleus for these compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, as described in the synthesis of 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol . This method provides a versatile starting point for further chemical modifications. For instance, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol involves microwave activation, indicating modern techniques are being employed to improve synthesis efficiency .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was determined using X-ray crystallography, revealing dihedral angles and stabilizing supramolecular interactions . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these molecules.

Chemical Reactions Analysis

The reactivity of 5-methyl-4H-1,2,4-triazole-3-thiol derivatives is explored through various chemical reactions. For instance, the synthesis of Schiff bases from the reaction with benzaldehyde and the alkylation with bromoalkanes demonstrate the versatility of these compounds in forming new chemical entities. The ability to undergo such reactions makes these derivatives valuable for creating compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-4H-1,2,4-tr

Scientific Research Applications

-

General Information

-

Related Compounds

- “1H-1,2,4-Triazole-3-thiol” was used in a study to design a surface-enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

- “3-Amino-1,2,4-triazole-5-thiol” was used to study the inhibition of corrosion of iron in 3.5% NaCl solutions by low concentrations of ATT and 1,1’-thiocarbonyldiimidazole. It was also used to prepare surface-enhanced Raman scattering based pH nano- and microsensor using silver nanoparticles .

- “1,2,4-Triazole” core has been incorporated into a wide variety of therapeutically interesting drug candidates including antibacterial agents, sedatives, antifungal agents, central nervous system stimulants, antivirals, anti-inflammatories and antitumor agents .

-

4-Methyl-4H-1,2,4-triazole-3-thiol

- This compound reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

- The electrochemically anticorrosive behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on the silver electrode has been studied by electrochemical impedance spectroscopy and polarization measurements .

-

1H-1,2,4-Triazole-3-thiol

- This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .

- It forms novel luminescent polymers with cadmium (II) salts .

- It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

- It was used in a study to design a surface-enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

-

1,2,4-Triazole Core

-

4-Methyl-4H-1,2,4-triazole-3-thiol

- This compound reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

- The electrochemically anticorrosive behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on the silver electrode has been studied by electrochemical impedance spectroscopy and polarization measurements .

-

1H-1,2,4-Triazole-3-thiol

- This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .

- It forms novel luminescent polymers with cadmium (II) salts .

- It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

- It was used in a study to design a surface-enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

-

1,2,4-Triazole Core

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves and eye protection, and if on skin or hair, rinsing with water .

Future Directions

The future directions of research involving 5-methyl-4H-1,2,4-triazole-3-thiol and similar compounds could involve further exploration of their biological activities and potential applications. For instance, 1,2,4-triazole derivatives have been studied for their antimicrobial and antifungal activities .

properties

IUPAC Name |

5-methyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCWDMJTKYHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223009 | |

| Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

7271-44-5 | |

| Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007271445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7271-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7271-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7271-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

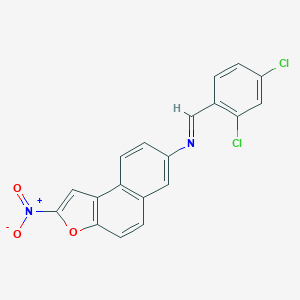

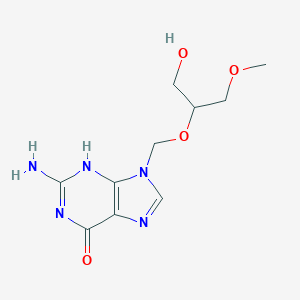

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)